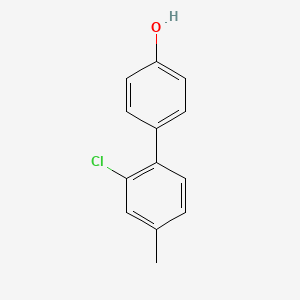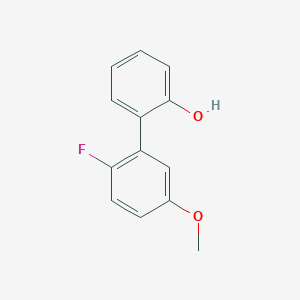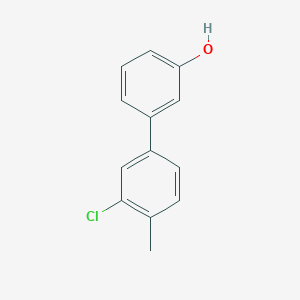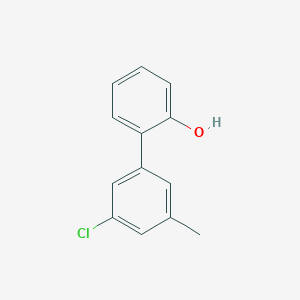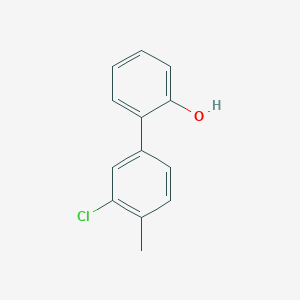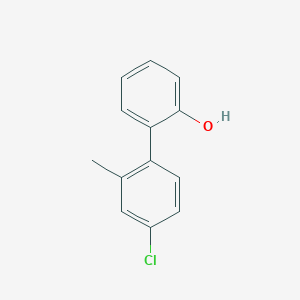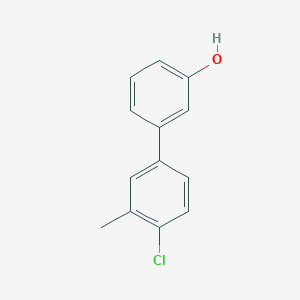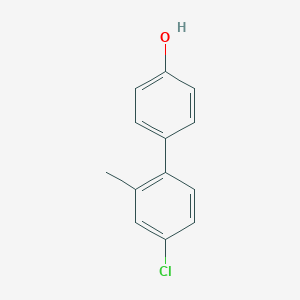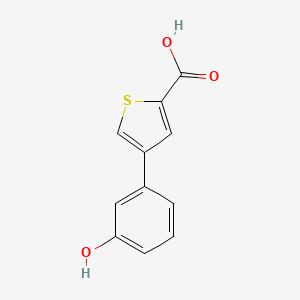
4-(4-Chloro-3-methylphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chloro-3-methylphenyl)phenol, 95% (4-CMP) is a phenolic compound with a wide range of applications in scientific research. It is a highly versatile organic compound with a unique structure that allows it to be used in a variety of experiments. 4-CMP is a white crystalline solid with a melting point of 156-157 °C and a boiling point of 302 °C. It is soluble in ethanol and chloroform and slightly soluble in water. 4-CMP has been used in numerous scientific research applications, including synthesis of drugs, synthesis of polymers, and as a catalyst in organic reactions.
作用機序
The mechanism of action of 4-(4-Chloro-3-methylphenyl)phenol, 95% is not completely understood. However, it is believed that the compound reacts with the substrate to form an intermediate, which then undergoes a series of reactions to form the desired product. The mechanism of action of 4-(4-Chloro-3-methylphenyl)phenol, 95% may also involve the formation of a complex between the compound and the substrate, which then undergoes a series of reactions to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Chloro-3-methylphenyl)phenol, 95% are not well understood. However, it is believed that the compound has some antimicrobial activity. It has also been shown to possess antioxidant activity and to inhibit the growth of certain bacteria. In addition, 4-(4-Chloro-3-methylphenyl)phenol, 95% has been shown to have anti-inflammatory, anti-cancer, and antifungal properties.
実験室実験の利点と制限
The main advantage of using 4-(4-Chloro-3-methylphenyl)phenol, 95% in lab experiments is its versatility. It can be used as a catalyst in a variety of organic reactions, which makes it a useful tool for synthesizing a wide range of products. Additionally, it is relatively easy to synthesize and has a high yield. The main limitation of using 4-(4-Chloro-3-methylphenyl)phenol, 95% in lab experiments is that it is potentially hazardous and should be handled with care.
将来の方向性
The potential applications of 4-(4-Chloro-3-methylphenyl)phenol, 95% are still being explored. Some possible future directions for research include the development of new methods for synthesizing 4-(4-Chloro-3-methylphenyl)phenol, 95%, the investigation of its effects on human health, and the development of new products using 4-(4-Chloro-3-methylphenyl)phenol, 95% as a catalyst. Additionally, further research is needed to explore the biochemical and physiological effects of 4-(4-Chloro-3-methylphenyl)phenol, 95%, as well as its potential toxicity. Finally, further research is needed to explore the potential applications of 4-(4-Chloro-3-methylphenyl)phenol, 95% in the synthesis of drugs and polymers.
合成法
4-(4-Chloro-3-methylphenyl)phenol, 95% can be synthesized through a variety of methods. One of the most common methods is the Friedel-Crafts alkylation reaction, which involves the reaction of 4-(4-Chloro-3-methylphenyl)phenol, 95% with an alkyl halide in the presence of a Lewis acid catalyst. This reaction produces an alkylated product with a high yield. Other methods for synthesizing 4-(4-Chloro-3-methylphenyl)phenol, 95% include the Grignard reaction, the Wittig reaction, the Ullmann reaction, and the Wittig-Horner reaction.
科学的研究の応用
4-(4-Chloro-3-methylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a catalyst in organic reactions, such as the Suzuki reaction and the Stille reaction. It has also been used in the synthesis of drugs, such as the antifungal agent ketoconazole and the anti-inflammatory drug ibuprofen. 4-(4-Chloro-3-methylphenyl)phenol, 95% has also been used in the synthesis of polymers, such as polyurethanes and polycarbonates.
特性
IUPAC Name |
4-(4-chloro-3-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-8-11(4-7-13(9)14)10-2-5-12(15)6-3-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGYWEJLUZRDLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683518 |
Source


|
| Record name | 4'-Chloro-3'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261916-32-8 |
Source


|
| Record name | 4'-Chloro-3'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



